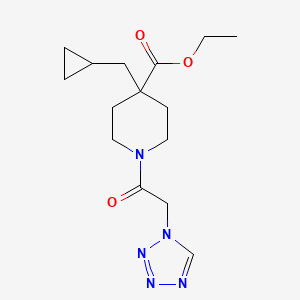
ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. It has been suggested that this compound can enhance the activity of neurotransmitters such as dopamine and glutamate, which are involved in learning and memory processes. It can also inhibit the activity of voltage-gated calcium channels, which are important for neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including neuroprotection, antinociception, and anxiolysis. It has been suggested that this compound can protect neurons from oxidative stress and inflammation, which are involved in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can also reduce pain sensitivity and anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. This compound is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate. One of the areas of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is the development of more selective and potent sigma-1 receptor ligands based on the structure of this compound. Additionally, the role of this compound in modulating ion channels and transporters needs to be further investigated to understand its broader physiological effects.
Métodos De Síntesis
The synthesis of ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate involves the reaction of cyclopropylmethylamine with ethyl 4-chloro-1-piperidinecarboxylate to form the intermediate compound, which is then treated with sodium azide and acetic acid to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as nociception, cognition, and neuroprotection. This compound has also been shown to modulate the activity of ion channels and transporters, which play crucial roles in cellular signaling and homeostasis.
Propiedades
IUPAC Name |
ethyl 4-(cyclopropylmethyl)-1-[2-(tetrazol-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-2-23-14(22)15(9-12-3-4-12)5-7-19(8-6-15)13(21)10-20-11-16-17-18-20/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJRGTUSZLQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CN2C=NN=N2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropylmethyl)-1-[2-(tetrazol-1-yl)acetyl]piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)
![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)
![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)

![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)